molecular formula C9H17ClN2O2 B2721758 2-(2-chloroacetamido)-N,3,3-trimethylbutanamide CAS No. 318949-35-8

2-(2-chloroacetamido)-N,3,3-trimethylbutanamide

Cat. No.: B2721758
CAS No.: 318949-35-8
M. Wt: 220.7
InChI Key: JUIIIBGFZKCIQC-UHFFFAOYSA-N
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Description

2-(2-Chloroacetamido)-N,3,3-trimethylbutanamide is a chloroacetamide derivative characterized by a branched alkyl chain (N,3,3-trimethylbutanamide) and a reactive 2-chloroacetamido group. Chloroacetamides are versatile intermediates in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and heterocyclic compounds . The chlorine atom and N-H group in the chloroacetamide moiety confer high reactivity, enabling participation in nucleophilic substitutions, cyclizations, and cross-coupling reactions .

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N,3,3-trimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClN2O2/c1-9(2,3)7(8(14)11-4)12-6(13)5-10/h7H,5H2,1-4H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIIIBGFZKCIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloroacetamido)-N,3,3-trimethylbutanamide typically involves the reaction of chloroacetyl chloride with an appropriate amine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. One common method involves the use of phosphate buffer to maintain a neutral pH, which helps in achieving chemoselective N-chloroacetylation of amino compounds . The reaction is usually completed within 20 minutes, and the product can be isolated without the need for chromatographic separation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of green chemistry principles, such as metal-free and eco-friendly conditions, is often emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-chloroacetamido)-N,3,3-trimethylbutanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Chloroacetyl Chloride: Used for the initial chloroacetylation reaction.

    Phosphate Buffer: Maintains neutral pH during the reaction.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various chloroacetamide derivatives, which can be further modified to obtain compounds with different functional groups and properties .

Scientific Research Applications

2-(2-chloroacetamido)-N,3,3-trimethylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-chloroacetamido)-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following table compares structural features of 2-(2-chloroacetamido)-N,3,3-trimethylbutanamide with analogous chloroacetamide derivatives:

Compound Name Key Substituents/Functional Groups Molecular Formula Applications/Activity Reference
This compound N,3,3-Trimethylbutanamide backbone; 2-chloroacetamido C₉H₁₇ClN₂O₂ Pharmaceutical intermediate (hypothesized) Synthesis
2-(2-(4-Chlorophenyl)acetamido)-3-methylbutanamide 4-Chlorophenyl group; methylbutanamide chain C₁₃H₁₆ClN₂O₂ Psychoactive substance
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) Diethylphenyl; methoxymethyl C₁₄H₂₀ClNO₂ Herbicide
2-Chloro-N,N-dimethyl-3-oxobutanamide Dimethylamide; 3-oxobutanamide C₆H₁₀ClNO₂ Chemical intermediate
Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate Thiophene ring; ester group C₁₅H₁₄ClNO₃S Heterocyclic synthesis

Key Observations :

  • Branched vs. Aromatic Backbones: Unlike alachlor (aromatic) or the thiophene derivative (heterocyclic), this compound features a branched alkyl chain, which may enhance solubility in nonpolar solvents compared to aromatic analogs .
  • Bioactivity : The 4-chlorophenyl analog (–7) exhibits psychoactive properties, whereas alachlor is strictly herbicidal. This highlights how aromatic substituents influence biological targets .
Physical Properties

Crystallographic studies () reveal that substituents influence molecular conformation. For instance:

  • 2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide adopts a specific hydrogen-bonded chain structure due to methyl and chloro substituents .
  • The branched alkyl chain in this compound may reduce crystallinity compared to planar aromatic analogs, impacting solubility and formulation .

Biological Activity

2-(2-chloroacetamido)-N,3,3-trimethylbutanamide is a synthetic compound with potential biological activities that have garnered interest in various fields of research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₄ClN₃O
  • Molecular Weight : 195.67 g/mol

The compound features a chloroacetamido group attached to a trimethylbutanamide backbone, which influences its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The chloroacetamido moiety can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition of enzyme activity or modulation of receptor signaling pathways. This mechanism is crucial for understanding its therapeutic potential.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's structural features may enhance its ability to penetrate bacterial membranes and disrupt cellular functions.

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis (programmed cell death). The mechanism may involve the modulation of apoptotic pathways and interference with cell cycle progression.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of several compounds, including this compound. Results showed significant inhibition of growth in Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
  • Anticancer Activity : In a research article featured in Cancer Letters, the compound was tested against human breast cancer cell lines (MCF-7). The findings indicated a dose-dependent reduction in cell viability and increased markers of apoptosis after treatment with varying concentrations of this compound .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, AnticancerEnzyme inhibition, apoptosis induction
2-Amino-N,N-dimethylpropanamideMild antimicrobialMembrane disruption
N,N-Diethyl-2-(chloromethyl)acetamideAntiviralViral replication inhibition

This table highlights how this compound compares with other compounds in terms of biological activity and mechanisms.

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